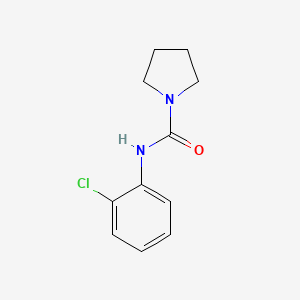![molecular formula C15H11Cl3FNO B7558196 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)
2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide, also known as DCF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family and has been synthesized for its potential use in studying the biochemical and physiological effects of various compounds. In
作用機序
2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide acts as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of this compound to form a highly fluorescent compound. This fluorescence can be used to study the activity of these enzymes and their role in drug metabolism. This compound has also been shown to bind to proteins and enzymes, which can be used to study their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have no significant toxic effects on cells and tissues at low concentrations. However, at high concentrations, it can cause cell death and induce oxidative stress. This compound has also been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play a role in the nervous system.
実験室実験の利点と制限
2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has several advantages as a tool for scientific research. It is highly fluorescent, which allows for easy detection and measurement. It is also relatively stable and has a long shelf life. However, this compound has some limitations. It is not water-soluble, which can limit its use in aqueous environments. It can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the binding of this compound to proteins and enzymes, which can provide insights into their structure and function. Additionally, this compound can be used to study the activity of cytochrome P450 enzymes in drug metabolism, which can aid in the development of new drugs. Finally, this compound can be used as a tool to study oxidative stress and its role in various diseases.
合成法
The synthesis of 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide involves the reaction between 4-fluoroacetophenone and 2,2-dichloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to produce this compound. This synthesis method has been optimized for high yield and purity and has been used in various studies.
科学的研究の応用
2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has been used in various scientific studies as a tool to investigate the biochemical and physiological effects of various compounds. It has been used as a substrate for the study of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This compound has also been used as a fluorescent probe to study the binding of ligands to proteins, as well as the activity of enzymes such as peroxidases.
特性
IUPAC Name |
2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO/c16-12-4-2-1-3-11(12)15(21)20-13(14(17)18)9-5-7-10(19)8-6-9/h1-8,13-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYXTXBSUWEYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C2=CC=C(C=C2)F)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)

![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)
